Lipophilicity Advantage Over Sulfonyl Analog
Methyl 5-(methylthio)picolinate demonstrates significantly higher lipophilicity compared to its oxidized sulfonyl analog, a key factor in membrane permeability and distribution. The calculated LogP value for Methyl 5-(methylthio)picolinate is 1.5901 . In contrast, the calculated LogP for Methyl 5-(methylsulfonyl)picolinate, where the -SCH3 group is replaced by a -SO2CH3 group, is reported as 0.2717 . This represents a 5.9-fold increase in lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.5901 |
| Comparator Or Baseline | Methyl 5-(methylsulfonyl)picolinate; LogP = 0.2717 |
| Quantified Difference | 5.9x higher LogP |
| Conditions | In silico calculation using standard method (source: ChemScence and ChemSpider) |
Why This Matters
Higher lipophilicity is critical for improving passive membrane permeability, which can enhance cellular uptake and bioavailability in biological assays or influence retention times in chromatographic separations.
